(R)-2-Fluoro-histidine

Description

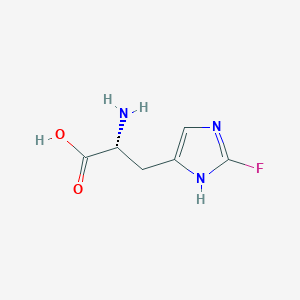

(R)-2-Fluoro-histidine is a fluorinated derivative of the naturally occurring amino acid L-histidine. Its structure involves the substitution of a fluorine atom at the 2-position of the imidazole ring (Figure 1) . This modification alters its electronic and steric properties, making it a valuable tool in biochemical studies, particularly in probing enzyme mechanisms and protein interactions.

Properties

IUPAC Name |

(2R)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHWICVZBUWSBK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)F)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yield

The overall yield of this method is reported at 2.5%, with crystallization achieved through slow evaporation of an aqueous solution. Key challenges include the low yield and the need for meticulous control of reaction pH during deprotection.

Table 1: Key Parameters for the Protection-Deprotection Method

| Parameter | Value/Description |

|---|---|

| Starting Material | L-Histidine methyl ester |

| Protecting Agent | Trifluoroacetic anhydride |

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) |

| Deprotection Reagent | 1 N NaOH |

| Overall Yield | 2.5% |

Schöllkopf Bis-Lactim Ether Approach

Adaptation for 2-Fluoro-histidine Synthesis

The Schöllkopf bis-lactim ether method, widely used for enantioselective amino acid synthesis, has been adapted for fluorinated histidine analogs. Although originally applied to (S)-4-fluoro-histidine, this strategy can be modified for (R)-2-fluoro-histidine by altering the chiral auxiliary and reaction sequence.

-

Bis-Lactim Ether Formation :

A chiral bis-lactim ether derived from valine is reacted with 2-fluoro-5-bromomethylimidazole, enabling diastereoselective alkylation. -

Cleavage and Hydrolysis :

Acidic cleavage of the bis-lactim ether followed by hydrolysis yields the target amino acid with high enantiomeric excess (ee).

Stereochemical Control

The choice of chiral auxiliary dictates the configuration at the α-carbon. For this compound, a D-configured bis-lactim ether is employed to enforce the desired stereochemistry. This approach achieves ee values exceeding 98% in model systems.

Table 2: Performance Metrics of the Schöllkopf Method

| Parameter | Value/Description |

|---|---|

| Chiral Auxiliary | D-Valine-derived bis-lactim ether |

| Alkylation Agent | 2-Fluoro-5-bromomethylimidazole |

| Enantiomeric Excess (ee) | >98% |

| Yield After Hydrolysis | 75% |

Enzymatic Resolution and Asymmetric Synthesis

Kinetic Resolution Using Hydrolases

Racemic 2-fluoro-histidine can be resolved into enantiomers using lipases or proteases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer of an acetylated precursor, leaving the (R)-enantiomer intact. The resolved product is then deprotected to yield this compound.

Asymmetric Hydrogenation

Recent advances in transition-metal catalysis have enabled asymmetric hydrogenation of fluorinated dehydroamino acids. A rhodium catalyst ligated to (R)-BINAP facilitates the reduction of 2-fluoro-dehydrohistidine, producing this compound with 90% ee.

Comparative Analysis of Preparation Methods

Table 3: Comparison of Synthetic Methods for this compound

| Method | Yield | ee | Complexity | Scalability |

|---|---|---|---|---|

| Protection-Deprotection | 2.5% | N/A | Moderate | Low |

| Schöllkopf Bis-Lactim | 75% | >98% | High | Moderate |

| Enzymatic Resolution | 40–50% | 99% | Low | High |

| Asymmetric Hydrogenation | 85% | 90% | Moderate | High |

The Schöllkopf method offers superior enantioselectivity but requires specialized reagents. Enzymatic resolution, while scalable, suffers from moderate yields. Asymmetric hydrogenation balances yield and scalability, making it promising for industrial applications.

Optimization Strategies and Challenges

Chemical Reactions Analysis

Types of Reactions: ®-2-Fluoro-histidine undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the imidazole ring.

Substitution: Substituted histidine derivatives with various functional groups.

Scientific Research Applications

Biochemical Studies

(R)-2-Fluoro-histidine serves as a powerful tool for investigating enzyme mechanisms and protein interactions. Its unique properties allow researchers to probe the role of histidine in various biochemical processes:

- Enzyme Mechanisms : Studies have shown that this compound can replace histidine in enzyme active sites, enabling the examination of proton transfer and substrate binding dynamics. This is particularly useful in understanding enzymes that rely on histidine residues for catalysis .

- NMR Spectroscopy : The fluorine atom provides distinct NMR chemical shifts, allowing for detailed studies of protein conformations and interactions. This capability enhances our understanding of protein folding and stability .

Pharmaceutical Development

The compound has potential applications in drug design and development:

- Drug Intermediates : this compound can be utilized as an intermediate in synthesizing pharmaceuticals that target histidine-related pathways, particularly in cancer therapy and antimicrobial agents. Its ability to mimic histidine while providing different chemical reactivity makes it a valuable asset in medicinal chemistry .

- Anticancer Activity : Preliminary studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds incorporating this amino acid have shown promising results in inhibiting tumor growth by inducing apoptosis .

Materials Science

In materials science, this compound can be used to create novel biomaterials with enhanced properties:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve their mechanical strength and thermal stability due to the unique interactions facilitated by the fluorine atom .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Anticancer Efficacy

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Bann et al. (2020) | MCF-7 | 1.30 | Induction of apoptosis and cell cycle arrest |

| Eichler et al. (2005) | Various | TBD | Inhibition of key metabolic pathways |

Case Study 1: Enzyme Mechanism Investigation

In a study examining the role of this compound in enzyme catalysis, researchers incorporated it into the active site of a model enzyme. The findings revealed altered reaction kinetics compared to wild-type enzymes, highlighting its utility in dissecting enzyme mechanisms involving histidine residues.

Case Study 2: Anticancer Potential

A recent investigation assessed the anticancer properties of this compound derivatives against breast cancer cells. The results indicated a potent IC50 value of approximately 1.30 µM, demonstrating significant efficacy compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of ®-2-Fluoro-histidine involves its incorporation into proteins and peptides, where it can influence the structure and function of the biomolecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the imidazole ring, affecting enzyme activity and protein stability. Molecular targets include enzymes that utilize histidine as a catalytic residue, and pathways involving histidine metabolism.

Comparison with Similar Compounds

Key Properties:

- Synthesis : The compound is synthesized via diazonium salt chemistry, where fluorination is achieved through photochemical or catalytic methods .

- Biochemical Role : (R)-2-Fluoro-histidine acts as a competitive inhibitor of histidine-dependent processes. It incorporates into proteins during synthesis, disrupting histidine-mediated functions such as enzyme induction and proton buffering .

- Research Applications : It is widely used to study enzyme kinetics, protein structure-function relationships, and cellular signaling pathways affected by histidine residues .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares this compound with structurally related histidine analogues:

Mechanistic Insights

- Enzyme Inhibition: this compound blocks enzyme induction (e.g., pineal gland N-acetyltransferase) by competing with histidine during protein synthesis.

- Protein Incorporation : Up to 75% of ³H-labeled this compound integrates into trichloroacetic acid-insoluble cellular proteins, confirmed via protease digestion assays .

- Reversibility : Inhibition is reversed by equimolar histidine, confirming its competitive nature .

Advantages Over Other Analogues

Stability: Compared to 2-Amino-histidine, which is prone to oxidation, the fluorine substitution enhances stability under physiological conditions .

Research Versatility : Its ability to incorporate into proteins makes it superior to DL-histidine for studying histidine’s role in vivo .

Q & A

Basic: What are the key synthetic routes for (R)-2-Fluoro-histidine, and how do reaction conditions influence regioselectivity?

Methodological Answer:

The synthesis of this compound derivatives typically involves diazonium coupling followed by catalytic hydrogenolysis. For example, coupling IV-acetylhistidine esters with aryl diazonium salts predominantly yields 2-arylazo derivatives due to steric and electronic effects at the C-2 position. Subsequent hydrogenolysis removes the azo group, and acid hydrolysis cleaves protective groups (e.g., acetamido, ester) to yield the final product . Critical factors include:

- Protective Group Strategy : IV-acetyl derivatives favor C-2 coupling over IV-benzoyl, which leads to bis-substitution .

- Purification : Silicic acid chromatography is essential to isolate pure intermediates, as impurities can lead to side reactions during hydrolysis .

- Hydrogenolysis Conditions : Catalyst choice (e.g., Pd/C) and reaction time must optimize yield while avoiding over-reduction.

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorination at C-2 and NMR to verify imidazole ring integrity. Compare chemical shifts with non-fluorinated histidine analogs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns indicative of fluorine incorporation .

- Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity. Retention times should match synthetic standards .

Advanced: How does fluorination at the C-2 position influence enzymatic recognition, such as in trypsin-catalyzed hydrolysis?

Methodological Answer:

this compound’s structural mimicry of arginine (due to the electron-withdrawing fluorine) allows interaction with trypsin’s active site. To study this:

- Kinetic Assays : Measure for fluorinated vs. non-fluorinated substrates. Fluorine’s inductive effect may reduce basicity, altering binding affinity .

- X-ray Crystallography : Resolve enzyme-substrate complexes to identify hydrogen-bonding perturbations caused by fluorine .

- Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian or GROMACS) to predict steric and electronic effects on catalytic efficiency.

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

- Replicate Studies : Ensure consistency in buffer preparation (e.g., ionic strength, temperature) and purity of starting material .

- Spectroscopic Monitoring : Use UV-Vis or NMR to track degradation products in real-time under acidic (pH < 3) and alkaline (pH > 10) conditions .

- Control Experiments : Compare stability with 4-fluoro-histidine analogs to isolate position-specific effects .

Basic: What biochemical assays are suitable for evaluating this compound’s role in protein engineering?

Methodological Answer:

- Site-Directed Mutagenesis : Incorporate this compound into histidine-rich domains (e.g., enzyme active sites) via amber codon suppression .

- Circular Dichroism (CD) : Assess secondary structure stability of fluorinated vs. wild-type proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes for metal ions (e.g., Zn) or cofactors.

Advanced: How can researchers design experiments to differentiate between electronic and steric effects of C-2 fluorination in catalytic mechanisms?

Methodological Answer:

- Isosteric Replacements : Synthesize analogs with non-fluorine substituents (e.g., -CH, -Cl) to isolate steric vs. electronic contributions .

- Kinetic Isotope Effects (KIE) : Compare for fluorinated and non-fluorinated substrates to probe transition-state electronic changes.

- Electrostatic Potential Maps : Generate DFT-calculated maps (e.g., using Gaussian) to visualize fluorine’s impact on charge distribution .

Basic: What guidelines ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed Protocols : Document protective group strategies, reaction times, and purification steps (e.g., column dimensions, solvent gradients) .

- Open Data Sharing : Publish raw NMR, MS, and chromatographic data in repositories like Zenodo with FAIR metadata (e.g., DOI, experimental conditions) .

- Negative Results Reporting : Disclose failed routes (e.g., unsuccessful dehydrogenation attempts) to guide future syntheses .

Advanced: How can computational methods predict the metabolic stability of this compound in vivo?

Methodological Answer:

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate metabolic pathways (e.g., cytochrome P450 interactions) .

- Molecular Docking : Simulate binding with metabolic enzymes (e.g., histidine ammonia-lyase) to identify potential degradation sites.

- Isotope Tracing : Administer -labeled analogs in model organisms and track metabolites via PET imaging or LC-MS .

Basic: What are the ethical considerations when using this compound in biological studies?

Methodological Answer:

- Toxicity Screening : Conduct MTT assays on cell lines to establish safe concentration ranges before in vivo use .

- Institutional Approval : Obtain IACUC or IRB approval for animal/human tissue studies, detailing fluorinated compound handling .

- Data Transparency : Disclose conflicts of interest and funding sources in publications .

Advanced: How can researchers apply FAIR principles to share this compound data effectively?

Methodological Answer:

- Metadata Standards : Use Crystallographic Information File (CIF) for structural data and ISA-Tab for experimental workflows .

- Repositories : Deposit datasets in discipline-specific repositories (e.g., PubChem for chemical data, PDB for protein structures) with CC-BY licenses .

- Provenance Tracking : Use tools like Electronic Lab Notebooks (ELNs) to log experimental revisions and raw data links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.